4,4'-(Naphthalene-1,4-diyl)dianiline
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Overview
Description
4,4’-(Naphthalene-1,4-diyl)dianiline is an organic compound with the molecular formula C22H18N2. It is characterized by the presence of two aniline groups attached to a naphthalene core. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-1,4-diyl)dianiline typically involves the reaction of 1,4-dibromonaphthalene with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction. The general reaction scheme is as follows:
1,4-Dibromonaphthalene+2AnilinePd catalyst4,4’-(Naphthalene-1,4-diyl)dianiline+2HBr
Industrial Production Methods
Industrial production of 4,4’-(Naphthalene-1,4-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Naphthalene-1,4-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(Naphthalene-1,4-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-(Naphthalene-1,4-diyl)dianiline involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Biphenyl-4,4’-diyl)dianiline: Similar structure but with a biphenyl core instead of a naphthalene core.
4,4’-(Anthracene-9,10-diyl)dianiline: Contains an anthracene core, leading to different electronic properties.
Uniqueness
4,4’-(Naphthalene-1,4-diyl)dianiline is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for certain applications where these properties are advantageous .
Properties
Molecular Formula |
C22H18N2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)naphthalen-1-yl]aniline |
InChI |
InChI=1S/C22H18N2/c23-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(24)12-8-16)22-4-2-1-3-21(19)22/h1-14H,23-24H2 |
InChI Key |
NWKRSRZBBCHTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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